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Compound of Interest

5-Chloro-1-iodo-2-methyl-3-
Compound Name:
nitrobenzene

Cat. No.: B1589364

This technical guide provides an in-depth exploration of the spectroscopic technigues used to
elucidate the structure of complex aromatic compounds, with a focus on halogenated and
nitrated benzene derivatives. For researchers, scientists, and professionals in drug
development, a comprehensive understanding of spectroscopic data is paramount for
compound identification, purity assessment, and quality control.

Given the absence of publicly available experimental spectra for 5-Chloro-1-iodo-2-methyl-3-
nitrobenzene, this guide will utilize a multi-faceted approach. We will first provide a detailed
analysis of the predicted spectroscopic data for 5-Chloro-1-iodo-2-methyl-3-nitrobenzene,
leveraging computational tools to forecast its *H NMR and 3C NMR spectra. This will be
complemented by a thorough discussion of the expected features in its mass and infrared
spectra based on the well-established behavior of analogous structures.

To ground these predictions in experimental reality, we will then present and interpret the
complete, experimentally obtained spectroscopic data for a closely related and well-
characterized compound, 2-Chloro-6-nitrotoluene. By examining a tangible dataset, we can
illustrate the core principles of spectral interpretation and provide a practical framework for
analysis that can be extrapolated to the target molecule.
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Part 1: Predicted Spectroscopic Profile of 5-Chloro-
1-iodo-2-methyl-3-nitrobenzene

5-Chloro-1-iodo-2-methyl-3-nitrobenzene (CAS: 294190-16-2) is a polysubstituted aromatic
compound with the molecular formula C7HsCIINOz and a molecular weight of 297.48 g/mol .[1]
Its structure presents a unique substitution pattern that is expected to give rise to a distinct
spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a
molecule. The predicted *H and 13C NMR spectra for 5-Chloro-1-iodo-2-methyl-3-
nitrobenzene are discussed below. These predictions are generated using computational
algorithms that consider the effects of the various substituents on the chemical shifts of the
aromatic protons and carbons.[2][3]

1.1.1. Predicted *H NMR Spectrum

The aromatic region of the *H NMR spectrum is expected to show two distinct signals
corresponding to the two aromatic protons. The electron-withdrawing nature of the nitro and
chloro groups, along with the iodine atom, will significantly deshield these protons, shifting their
resonances downfield.

e H-4: This proton is situated between a chloro and a nitro group, and is expected to be the
most deshielded of the two aromatic protons.

» H-6: This proton is adjacent to the iodine atom and will also be deshielded, though likely to a
lesser extent than H-4.

The methyl group protons will appear as a singlet in the upfield region of the spectrum.

Table 1: Predicted *H NMR Chemical Shifts for 5-Chloro-1-iodo-2-methyl-3-nitrobenzene
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Predicted Chemical Shift

Proton Multiplicity
(ppm)

H-4 ~8.0-8.2 d

H-6 ~7.8-8.0 d

-CHs ~25-2.7 S

1.1.2. Predicted 13C NMR Spectrum

The 13C NMR spectrum is predicted to show seven distinct signals, one for each carbon atom in
the molecule. The chemical shifts of the aromatic carbons are influenced by the electronic
effects of the substituents.

e C-1 (C-I): The carbon bearing the iodine atom will be significantly shifted upfield due to the
"heavy atom effect".

¢ C-3 (C-NOz2): The carbon attached to the electron-withdrawing nitro group will be deshielded
and shifted downfield.

e C-5(C-CI): The carbon bonded to the chlorine atom will also be deshielded.

e C-2 (C-CHs): The carbon with the methyl group will have a chemical shift influenced by both
the methyl substituent and the adjacent nitro and iodo groups.

e C-4 & C-6: These carbons, bonded to hydrogen, will have chemical shifts determined by the
cumulative effects of the surrounding substituents.

e -CHs: The methyl carbon will appear at a characteristic upfield chemical shift.

Table 2: Predicted 3C NMR Chemical Shifts for 5-Chloro-1-iodo-2-methyl-3-nitrobenzene
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Carbon Predicted Chemical Shift (ppm)
C-l ~90 - 100

C-NO2 ~150 - 155

C-Cl ~135-140

C-CHs (aromatic) ~130 - 135

C-4 ~125-130

C-6 ~130- 135

-CHs ~20-25

Mass Spectrometry (MS)

The electron ionization (El) mass spectrum of 5-Chloro-1-iodo-2-methyl-3-nitrobenzene is
expected to show a prominent molecular ion peak ([M]*") at m/z 297, taking into account the
most abundant isotopes (3°Cl and 127]). The isotopic pattern of the molecular ion will be
characteristic, showing a smaller M+2 peak due to the presence of the 3’Cl isotope.

The fragmentation of the molecular ion is anticipated to proceed through several characteristic
pathways for aromatic nitro compounds and halogenated benzenes.[4][5]

Expected Fragmentation Pathways:

e Loss of NOz: A significant fragment resulting from the loss of the nitro group (mass 46) to
give an ion at m/z 251.

e Loss of I: Cleavage of the carbon-iodine bond would lead to a fragment at m/z 170.
e Loss of Cl: Loss of the chlorine atom would result in a fragment at m/z 262.

e Loss of CHs: A fragment corresponding to the loss of the methyl group (mass 15) would
appear at m/z 282.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1589364?utm_src=pdf-body
https://www.benchchem.com/pdf/Comparative_Analysis_of_Mass_Spectrometry_Fragmentation_Patterns_for_Isomeric_Nitroaromatic_Compounds.pdf
https://chemistry.miamioh.edu/gung/CHM526/pdfs/Mass-fragmentation.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589364?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

@NOZ]"— (m/z 251D

[M-I]* (m/z 17@

-/Iv
([M]““ (m/z 297)) a

~an” )

-CHs [M-CI]* (m/z 262

G;(:H;;]+ (m/z 282D

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 5-Chloro-1-iodo-2-methyl-3-
nitrobenzene in EI-MS.

Infrared (IR) Spectroscopy

The IR spectrum of 5-Chloro-1-iodo-2-methyl-3-nitrobenzene will display characteristic
absorption bands corresponding to the various functional groups present in the molecule.[6][7]

Table 3: Expected IR Absorption Bands for 5-Chloro-1-iodo-2-methyl-3-nitrobenzene
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Expected Wavenumber

Functional Group Vibration

(cm™)
Aromatic C-H Stretch 3100 - 3000
C-H (in -CHs) Stretch 2975 - 2850
Aromatic C=C Stretch 1600 - 1475
Nitro (N=0) Asymmetric Stretch 1550 - 1500
Nitro (N=0) Symmetric Stretch 1370 - 1330
C-N Stretch 870 - 810
C-Cl Stretch 800 - 600
C-l Stretch < 667

The presence of strong absorption bands for the nitro group's asymmetric and symmetric

stretches is a key diagnostic feature for this class of compounds.

Part 2: Experimental Spectroscopic Data for 2-
Chloro-6-nitrotoluene

To provide a practical illustration of spectroscopic analysis, we will now examine the

experimental data for 2-Chloro-6-nitrotoluene (CAS: 83-42-1), a structurally related compound.

Mass Spectrum of 2-Chloro-6-nitrotoluene

The mass spectrum of 2-Chloro-6-nitrotoluene shows a molecular ion peak at m/z 171.[8] The

spectrum exhibits a characteristic fragmentation pattern that provides valuable structural

information.
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Caption: Major fragmentation pathways observed in the EI-MS of 2-Chloro-6-nitrotoluene.

Part 3: Synthesis and Potential Impurities

A plausible synthetic route to 5-Chloro-1-iodo-2-methyl-3-nitrobenzene could start from 4-
chloro-2-nitrotoluene. This starting material can be iodinated to introduce the iodine atom at the
5-position. The reaction conditions for such a transformation would need to be carefully
controlled to achieve the desired regioselectivity. A potential route is outlined below.

G-ChlorO-Z-nitrotoluenaMV [Intermediate] lodination 5-Ch10r0-1-iodo-2-methy1-3-nitrobenzena
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Caption: A potential synthetic pathway to 5-Chloro-1-iodo-2-methyl-3-nitrobenzene.

Potential impurities in the final product could include unreacted starting materials, regioisomers
formed during the nitration or iodination steps, and byproducts from side reactions. The
presence of such impurities would be detectable by the spectroscopic methods discussed in
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this guide. For instance, the presence of starting material would be evident from its distinct
NMR and mass spectral signals.

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic
features of 5-Chloro-1-iodo-2-methyl-3-nitrobenzene based on computational predictions
and analysis of related compounds. By combining the predictive power of computational
chemistry with the empirical evidence from the experimental data of 2-Chloro-6-nitrotoluene,
researchers can gain a robust understanding of the key spectroscopic markers for this class of
molecules. A thorough spectroscopic analysis is indispensable for the unambiguous
identification and characterization of such complex organic compounds in research and
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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